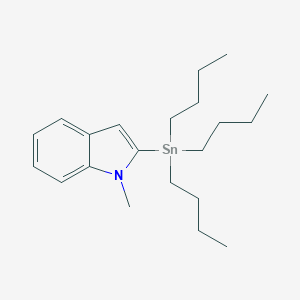

1-Methyl-2-(tributylstannyl)-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl-(1-methylindol-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N.3C4H9.Sn/c1-10-7-6-8-4-2-3-5-9(8)10;3*1-3-4-2;/h2-6H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCNIBQIQQKJPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434750 | |

| Record name | 1-Methyl-2-(tributylstannyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157427-46-8 | |

| Record name | 1-Methyl-2-(tributylstannyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Utility of Organostannanes in Modern Synthesis

An In-depth Technical Guide to the Chemical Properties and Applications of 1-Methyl-2-(tributylstannyl)-1H-indole

In the landscape of modern organic synthesis, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad tools available to the synthetic chemist, organostannanes, or organotin compounds, hold a place of significant strategic importance. Their relative stability to air and moisture, coupled with a remarkable tolerance for a wide array of functional groups, makes them powerful intermediates.[1] This guide focuses on a particularly valuable building block: This compound . We will explore its synthesis, core reactivity, and application, providing the field-proven insights necessary for its successful utilization in research and development. The primary utility of this reagent is as a nucleophilic partner in palladium-catalyzed Stille coupling reactions, enabling the efficient construction of complex 2-substituted indole scaffolds.[1][2][3] These scaffolds are prevalent in pharmaceuticals, agrochemicals, and materials science.[4]

However, the potency of organotin reagents is matched by their significant toxicity.[1][3] A comprehensive understanding of and adherence to strict safety protocols is not merely recommended but imperative. This document therefore begins with a critical overview of the necessary handling precautions.

PART 1: Critical Safety and Handling of Organotin Compounds

Before any experimental work is considered, it is crucial to recognize that organotin compounds as a class are hazardous.[5][6] The toxicity is primarily dictated by the number and nature of the organic groups attached to the tin atom, with trialkyltin compounds like the one discussed here being among the most toxic.[6][7]

Core Hazards:

-

Toxicity: Tributyltin (TBT) derivatives are known to be potent immunotoxins and endocrine disruptors.[5][7] Exposure can occur via inhalation, ingestion, and dermal contact, affecting the central nervous system, liver, and kidneys.[6][8][9]

-

Environmental Persistence: Organotin compounds can persist in the environment and bioaccumulate, posing a significant risk to aquatic ecosystems.[2][5]

Mandatory Handling Protocols:

-

Engineering Controls: All manipulations involving this compound must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[8]

-

Personal Protective Equipment (PPE): A standard ensemble of a lab coat, splash goggles, and nitrile gloves is required. In case of skin contact, the area must be washed immediately and thoroughly with soap and water for at least 15 minutes.[6][8]

-

Waste Disposal: All waste, including contaminated consumables and residual reagent, must be segregated into a clearly labeled, dedicated hazardous waste container for organotin compounds. Do not mix with other chemical waste streams.

PART 2: Synthesis and Spectroscopic Characterization

Synthesis: A Protocol Grounded in Mechanistic Understanding

The synthesis of this compound hinges on the directed metallation of the indole C2 position. The N-H proton of indole is significantly more acidic than any C-H proton, necessitating its prior substitution. N-methylation serves this purpose, freeing the C2 position for deprotonation by a strong, non-nucleophilic base, followed by quenching with an electrophilic tin source.

The choice of a strong base like lithium diisopropylamide (LDA) or n-butyllithium is critical. These bases are sufficiently powerful to abstract the proton from the C2 position, creating a transient 2-lithioindole intermediate. The entire process must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) and with anhydrous solvents, as both the lithiated intermediate and the final organostannane product are susceptible to rapid protonolysis or hydrolysis.[2]

Step-by-Step Synthesis Protocol:

-

Apparatus Setup: A flame-dried, three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon inlet is assembled.

-

Reagent Charging: The flask is charged with 1-methylindole (1.0 eq) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Deprotonation: A solution of n-butyllithium (1.1 eq, typically 1.6 M in hexanes) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The solution is stirred at this temperature for 1 hour to ensure complete formation of the 2-lithio-1-methylindole intermediate.

-

Stannylation: Tributyltin chloride (1.2 eq) is added dropwise via the addition funnel. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel to yield the final product.

Physical and Spectroscopic Data

The identity and purity of the synthesized this compound should be confirmed through rigorous spectroscopic analysis.

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₅NSn | [2] |

| Molecular Weight | 420.2 g/mol | [2] |

| Appearance | Liquid | [10] |

| Density | 1.140 g/mL (at 25 °C) | [10] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.6-7.1 (m, 4H, Ar-H), 6.45 (s, 1H, C3-H), 3.75 (s, 3H, N-CH₃), 1.6-0.8 (m, 27H, Sn-(C₄H₉)₃). | Inferred from data for 1-methylindole[11][12] and tributyltin moieties. |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 142.0, 128.5, 121.0, 120.5, 119.5, 109.0, 101.0 (indole carbons), 32.0 (N-CH₃), 29.2, 27.5, 13.7, 11.5 (Sn-(C₄H₉)₃ carbons). | Inferred from data for 1-methylindole[13] and tributyltin moieties. |

| Infrared (IR) | ν (cm⁻¹): ~3050 (Ar C-H), 2955, 2925, 2870 (Aliphatic C-H), 1460, 1320 (Aromatic C=C). | Inferred from data for 1-methylindole.[14] |

| Mass Spec (EI) | m/z: 421 [M⁺] (based on ¹²⁰Sn), showing a characteristic isotopic pattern for tin. | Inferred from molecular weight.[2] |

PART 3: Core Reactivity and Synthetic Application

The premier application of this compound is its participation in the Stille Cross-Coupling Reaction . This palladium-catalyzed reaction forms a C-C bond between an organostannane and an organic halide or triflate, offering a robust and versatile method for synthesizing complex molecules.[1][3]

The Stille Coupling: Mechanism and Rationale

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl iodide), forming a Pd(II) complex.

-

Transmetalation: The tributylstannyl group from the indole reagent is transferred to the palladium center, displacing the halide and forming a new Pd(II)-indole complex. This is often the rate-limiting step. The choice of ligands on the palladium and sometimes the use of additives like copper(I) salts can significantly influence the rate and efficiency of this step.[3][15]

-

Reductive Elimination: The two organic groups (the indole and the aryl group) on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the cycle.[1]

Sources

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 157427-46-8 [smolecule.com]

- 3. Stille Coupling [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. rewe-group.com [rewe-group.com]

- 6. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. Tin and Compounds | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 10. N-甲基-2-(三丁基锡基)吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 1-Methylindole(603-76-9) 1H NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. tetratek.com.tr [tetratek.com.tr]

- 14. 1H-Indole, 1-methyl- [webbook.nist.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Methyl-2-(tributylstannyl)-1H-indole

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Methyl-2-(tributylstannyl)-1H-indole (CAS No. 157427-46-8), a key organostannane reagent in modern organic synthesis. We will delve into its synthesis, core reactivity, applications in constructing complex molecular architectures, and the critical safety considerations associated with its use. The focus is on providing practical, field-proven insights to empower researchers in leveraging this versatile building block, particularly in the realm of medicinal chemistry and drug discovery.

Introduction: A Strategic Building Block for Medicinal Chemistry

This compound is an organotin compound featuring a 1-methylindole core linked to a tributyltin group at the C2 position.[1] The indole moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products, bioactive compounds, and FDA-approved drugs with applications ranging from anticancer to antiviral and anti-inflammatory therapies.[2][3][4][5] The strategic value of this reagent lies in its ability to serve as a robust and reliable precursor for introducing the 1-methyl-1H-indol-2-yl fragment into target molecules via palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.[1][6]

The presence of the tributylstannyl group activates the C2 position of the indole for efficient carbon-carbon bond formation, a transformation that is otherwise challenging to achieve directly.[1] This guide will explore the causality behind its synthesis and its pivotal role in the Stille coupling, providing the foundational knowledge necessary for its successful application in research and development.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below for quick reference.

| Property | Value |

| CAS Number | 157427-46-8[1][7] |

| IUPAC Name | tributyl(1-methylindol-2-yl)stannane[1] |

| Molecular Formula | C₂₁H₃₅NSn[1][7] |

| Molecular Weight | 420.22 g/mol [8] |

| Appearance | Liquid[8] |

| Density | 1.140 g/mL at 25 °C[8] |

| Solubility | Insoluble in water (2.1E-4 g/L at 25 °C)[7] |

| Storage Temperature | 2-8°C[8] |

Synthesis of this compound

The synthesis of the title compound is typically achieved through the direct stannylation of 1-methylindole. This process involves the deprotonation of the indole ring followed by quenching with an electrophilic tin source, such as tributyltin chloride.

Mechanistic Rationale

The proton at the C2 position of the indole ring is weakly acidic. A strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), is required to abstract this proton and generate a potent indolyl anion. This nucleophilic intermediate then readily attacks the electrophilic tin atom of tributyltin chloride, displacing the chloride and forming the stable C-Sn bond. The entire procedure must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) because the organometallic intermediates and the final product are sensitive to oxygen and moisture, which can lead to hydrolysis and the formation of unwanted byproducts like tributyltin oxide.[1]

Experimental Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Synthetic Protocol

This is a representative protocol and may require optimization based on laboratory conditions and scale.

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add 1-methylindole (1.0 eq).

-

Inerting: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Dissolution: Add anhydrous and degassed tetrahydrofuran (THF) via syringe to dissolve the 1-methylindole. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq) dropwise via syringe. Stir the mixture at this temperature for 30 minutes, during which the solution may change color, indicating the formation of the lithiated indole.

-

Stannylation: Add tributyltin chloride (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.

The Stille Reaction: Core Application and Mechanism

The premier application of this compound is its use as the organostannane partner in the Stille cross-coupling reaction.[1] This powerful palladium-catalyzed reaction forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide (e.g., triflate).[9][10] Its wide functional group tolerance and stable, often commercially available, reagents make it a cornerstone of complex molecule synthesis.[9][10]

The Catalytic Cycle

The mechanism of the Stille reaction is a well-studied catalytic cycle involving a palladium(0) species.[11]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic electrophile (R¹-X), forming a Pd(II) complex.

-

Transmetalation: The organostannane (in this case, this compound) exchanges its organic group (the indolyl moiety) with the halide on the Pd(II) center. This is often the rate-determining step of the cycle.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired product (R¹-Indolyl) and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

General Protocol for Stille Coupling

This protocol is general and requires optimization for specific substrates (aryl halides, vinyl triflates, etc.).

-

Reagent Preparation: In a Schlenk tube or round-bottom flask, combine the aryl/vinyl halide or triflate (1.0 eq), this compound (1.1-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Inerting: Seal the vessel and subject it to three cycles of vacuum and backfilling with argon or nitrogen.[9]

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, DMF, or dioxane) via syringe.[9] The choice of solvent is critical and can significantly impact reaction efficiency.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water to remove any DMF. A key step in the work-up of Stille reactions is to remove the toxic tin byproducts. This is often achieved by washing the organic layer with a saturated aqueous solution of potassium fluoride (KF), which precipitates the tin salts as insoluble tributyltin fluoride, or by purification via silica gel chromatography.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Applications in Drug Discovery

The indole nucleus is a cornerstone of pharmacologically active compounds.[2][5] The ability to use this compound to forge a C-C bond at the C2 position provides a powerful tool for synthetic chemists to build libraries of novel compounds for biological screening. This method allows for the coupling of the indole core to a wide variety of other chemical fragments, including aryl, heteroaryl, and vinyl groups, which are common components of drug candidates.[6] This synthetic versatility is crucial for structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are made to optimize its pharmacological properties.[4]

Safety, Handling, and Toxicology

CRITICAL NOTE: Organotin compounds, including this compound and its byproducts (e.g., tributyltin chloride), are highly toxic.[1][10]

-

Toxicity: Tributyltin compounds are known to be acutely toxic upon ingestion, inhalation, or skin contact.[8] They are potent immunotoxins and have been shown to have endocrine-disrupting effects.[1]

-

Handling: All manipulations must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (nitrile gloves may not be sufficient; thicker, more resistant gloves are recommended), must be worn at all times.

-

Environmental Hazard: Organotin compounds are persistent environmental pollutants and are extremely toxic to aquatic life.[1][8] They can bioaccumulate in the food chain.

-

Waste Disposal: All waste containing organotin compounds, both solid and liquid, must be segregated and disposed of as hazardous chemical waste according to institutional and local regulations. Do not pour organotin waste down the drain.

Conclusion

This compound is a high-value synthetic intermediate that provides an efficient and reliable route to 2-substituted indole derivatives. Its primary utility in the Stille cross-coupling reaction allows for the construction of complex molecular architectures that are of significant interest to the pharmaceutical and materials science industries. While its reactivity is a major asset, it is imperative that researchers handle this compound with the utmost caution due to the significant toxicity and environmental hazards associated with organotin reagents. A thorough understanding of its chemistry, coupled with stringent safety protocols, will enable scientists to safely and effectively harness the synthetic power of this important building block.

References

-

ResearchGate. (2025, August 7). Efficient Synthesis of 5- and 6-Tributylstannylindoles and Their Reactivity with Acid Chlorides in the Stille Coupling Reaction | Request PDF. Available from: [Link]

-

ResearchGate. (n.d.). Stille coupling of (tributylstannyl)methanols and PhBr with Pd0Ln. Available from: [Link]

-

LookChem. (n.d.). N-Methylindole-2-tributylstannane, CasNo.157427-46-8. Available from: [Link]

-

Wikipedia. (n.d.). Stille reaction. Available from: [Link]

-

Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Available from: [Link]

-

PubMed. (n.d.). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. Available from: [Link]

-

MDPI. (n.d.). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. Available from: [Link]

-

ChemEurope.com. (n.d.). Stille reaction. Available from: [Link]

-

Organic Syntheses. (n.d.). 1-methylindole. Available from: [Link]

-

National Institutes of Health. (n.d.). Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues - PMC. Available from: [Link]

-

Current Trends in Biotechnology and Pharmacy. (2023, August). Bioactive Indole Heterocycles and their Synthetic Routes: A Comprehensive Review. Available from: [Link]

-

Organic Syntheses. (n.d.). 1H-Indole, 3-ethyl-. Available from: [Link]

-

Organic Syntheses. (n.d.). tributyl[(methoxymethoxy)methyl]stannane. Available from: [Link]

-

Beilstein Journals. (n.d.). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Available from: [Link]

-

Indian Journal of Chemistry. (n.d.). Tin (IV) chloride catalysed synthesis of di(indolyl)methanes during electrophilic substitution of indoles. Available from: [Link]

- Google Patents. (n.d.). EP1829872B1 - Processes for production of indole compounds.

-

PubMed Central. (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC. Available from: [Link]

-

ResearchGate. (n.d.). Drug candidates incorporating 1H-indoles with 1,2- and 1,2,5-substitution patterns. Available from: [Link]

Sources

- 1. Buy this compound | 157427-46-8 [smolecule.com]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [guidechem.com]

- 8. N-メチル-2-(トリブチルスタンニル)インドール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Stille reaction - Wikipedia [en.wikipedia.org]

- 11. Stille_reaction [chemeurope.com]

1-Methyl-2-(tributylstannyl)-1H-indole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of 1-Methyl-2-(tributylstannyl)-1H-indole, an organotin compound of significant interest in synthetic organic chemistry. Central to its utility is its role as a versatile building block, particularly in palladium-catalyzed cross-coupling reactions for the formation of complex carbon-carbon bonds. This document details the compound's fundamental chemical and physical properties, including its precise molecular weight, and offers a comprehensive look at its synthesis, reaction mechanisms, and applications in the development of novel molecules. Furthermore, it outlines essential safety and handling protocols required when working with this class of reagents.

Introduction

This compound is an organostannane reagent characterized by an indole scaffold, a foundational structure in numerous biologically active compounds and pharmaceuticals.[1] The molecule consists of an N-methylated indole ring substituted at the C2 position with a tributyltin group.[1] This specific arrangement makes it an invaluable intermediate for the synthesis of 2-substituted indoles.

The primary utility of this compound lies in its function as a nucleophilic partner in Stille cross-coupling reactions.[1] This palladium-catalyzed reaction is a powerful and reliable method for creating C-C bonds, valued for its tolerance of a wide range of functional groups and the relative stability of the organostannane reagents.[2][3] As such, this compound serves as a key precursor for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[1]

Chemical and Physical Properties

The precise molecular characteristics of a reagent are critical for experimental design, reaction stoichiometry, and product analysis. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 420.22 g/mol | [4][5] |

| Molecular Formula | C₂₁H₃₅NSn | [1][4] |

| CAS Number | 157427-46-8 | [1][4] |

| Appearance | Liquid | [4][5] |

| Density | 1.140 g/mL at 25 °C | [4][5] |

| Storage Temperature | 2-8°C | [4][5] |

| IUPAC Name | tributyl(1-methylindol-2-yl)stannane | [1] |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the stannylation of 1-methylindole. This process involves a two-step sequence: deprotonation followed by quenching with a tin electrophile.

3.1. Synthesis Protocol

-

Step 1: Deprotonation of 1-Methylindole. 1-Methylindole is treated with a strong base to selectively remove the proton at the C2 position, the most acidic carbon on the indole ring. Common bases for this transformation include organolithium reagents like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, typically at low temperatures (-78 °C) to prevent side reactions.

-

Step 2: Stannylation. The resulting 2-lithio-1-methylindole intermediate is then quenched by the addition of tributyltin chloride (Bu₃SnCl). The nucleophilic carbanion attacks the electrophilic tin atom, displacing the chloride and forming the desired C-Sn bond. The reaction is allowed to warm to room temperature before workup.

-

Step 3: Purification. After quenching the reaction with a saturated aqueous solution (e.g., NH₄Cl), the organic product is extracted, dried, and purified, typically via vacuum distillation or column chromatography on silica gel.

3.2. Reaction Mechanism Visualization

The overall workflow for the synthesis is a foundational organometallic transformation.

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis: The Stille Coupling

The primary application of this compound is as a coupling partner in the Stille reaction.[1] This reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organostannane and an organic halide or triflate, catalyzed by a palladium(0) complex.[2][3]

4.1. The Catalytic Cycle

The mechanism of the Stille coupling is a well-understood catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X), inserting into the carbon-halogen bond to form a Pd(II) complex.

-

Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (the 1-methylindol-2-yl moiety in this case) to the palladium center, displacing the tin halide. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium complex (R¹ and R²) couple and are eliminated from the metal center, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

This reaction is instrumental in synthesizing complex molecules, including natural products and potential pharmaceutical agents, where the indole nucleus is a key pharmacophore.

Safety and Handling

Organotin compounds, including this compound, must be handled with significant caution due to their inherent toxicity.[1][6]

-

Toxicity: Tributyltin compounds are known to be toxic, particularly to aquatic life, and can have endocrine-disrupting effects.[1][7] All handling should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[6] In case of contact, wash the affected area thoroughly with soap and water.[7] If swallowed, seek immediate medical attention.[6][7]

-

Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, typically under refrigeration (2-8°C).[4][5] Store locked up.[6][7]

-

Disposal: Dispose of all waste containing organotin compounds in accordance with local, state, and federal regulations for hazardous chemical waste.[7][8] Do not allow the chemical to enter the environment.[8]

Conclusion

This compound is a high-value synthetic intermediate, defined by its molecular weight of 420.22 g/mol and its crucial role in modern synthetic chemistry. Its utility in the Stille cross-coupling reaction provides a reliable and versatile pathway for the elaboration of the indole core, a privileged scaffold in drug discovery and materials science. While its application is powerful, the significant toxicity of organotin compounds necessitates strict adherence to safety protocols. For the informed researcher, this reagent remains an indispensable tool for the construction of complex and novel molecular entities.

References

-

Organic Syntheses. 1-methylindole. [Link]

-

Hung, K. Y., Harris, P. W. R., & Brimble, M. A. (2012). Supporting Information for Organoselenium-Catalyzed Synthesis of Indoles Through Intramolecular C−H Amination. Organic Letters, 14(22), 5784-5787. [Link]

-

Supporting Information for Indole Synthesis. (2023). [Link]

-

NIST. 1H-Indole, 1-methyl-. [Link]

-

Organic Syntheses. An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. [Link]

-

Organic Syntheses. (2011). Recent Advances in the Stille Biaryl Cross-Coupling Reaction. 88, 197. [Link]

-

Malova Krizkova, P., & Hammerschmidt, F. (2013). On the Configurational Stability of Chiral Heteroatom-Substituted [D-1]Methylpalladium Complexes as Intermediates of Stille and Suzuki-Miyaura Cross-Coupling Reactions. [Link]

-

Wikipedia. Stille reaction. [Link]

-

Organic Chemistry Portal. Stille Coupling. [Link]

-

Carrera, E. I., McCormick, T. M., Kapp, M. J., & Seferos, D. (2015). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. [Link]

-

LookChem. Cas 110918-93-9,methyl (2R) -. [Link]

Sources

- 1. Buy this compound | 157427-46-8 [smolecule.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Stille reaction - Wikipedia [en.wikipedia.org]

- 4. N-メチル-2-(トリブチルスタンニル)インドール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. N-Methyl-2-(tributylstannyl)indole 97 157427-46-8 [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 1-Methyl-2-(tributylstannyl)-1H-indole

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Methyl-2-(tributylstannyl)-1H-indole, a key organometallic intermediate in modern organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic pathway, including detailed experimental protocols, mechanistic insights, and safety considerations. The synthesis is presented as a two-step process commencing with the N-methylation of indole, followed by a regioselective stannylation at the C2 position. This guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] Functionalization of the indole nucleus is a critical aspect of drug discovery, enabling the modulation of pharmacological activity. Organostannanes, particularly tributylstannyl derivatives, are versatile reagents in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.[2][3] This reaction allows for the formation of carbon-carbon bonds under mild conditions with a high degree of functional group tolerance.

This compound is a valuable building block that facilitates the introduction of various substituents at the 2-position of the N-methylated indole ring.[2] The synthesis of this compound is typically achieved through the deprotonation of 1-methylindole followed by reaction with tributyltin chloride.[2] This guide will provide a detailed protocol for this transformation, along with a thorough discussion of the underlying chemical principles.

Synthetic Strategy Overview

The synthesis of this compound is a two-stage process. The first stage involves the synthesis of the precursor, 1-methylindole, from commercially available indole. The second, and more critical, stage is the regioselective stannylation of 1-methylindole.

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Methyl-2-(tributylstannyl)-1H-indole

Abstract

This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Methyl-2-(tributylstannyl)-1H-indole. As a key intermediate in synthetic organic chemistry, particularly in Stille coupling reactions for the formation of carbon-carbon bonds, a thorough understanding of its spectral characteristics is paramount for reaction monitoring and quality control.[1] This document offers a detailed breakdown of the predicted chemical shifts, multiplicities, and coupling constants for each proton environment within the molecule. Furthermore, it presents a validated, step-by-step protocol for the acquisition and processing of a high-fidelity ¹H NMR spectrum, designed for researchers, chemists, and drug development professionals.

Introduction and Molecular Context

This compound (CAS No. 157427-46-8) is an organotin compound featuring a 1-methylindole core substituted at the C-2 position with a tributylstannyl (-Sn(Bu)₃) group.[1] The indole nucleus is a prevalent scaffold in numerous natural products and pharmaceuticals, making its functionalization a critical area of research.[2] The tributylstannyl moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various organic fragments at a specific position on the indole ring.[1]

The structural elucidation and purity assessment of this reagent are heavily reliant on NMR spectroscopy. The ¹H NMR spectrum provides a unique fingerprint, offering precise information about the electronic environment of every proton in the molecule. This guide will deconstruct the spectrum into its constituent parts: the aromatic indole core, the N-methyl group, and the aliphatic tributyl chains.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, it is essential to first identify the distinct sets of chemically non-equivalent protons in the molecule. The structure of this compound contains three primary regions of interest.

-

Indole Core Protons: The protons attached to the bicyclic aromatic system (H-3, H-4, H-5, H-6, and H-7).

-

N-Methyl Protons: The three equivalent protons of the methyl group attached to the indole nitrogen.

-

Tributylstannyl Group Protons: The protons of the three butyl chains attached to the tin atom. Within each butyl chain, the protons are further differentiated by their position relative to the tin atom (α, β, γ, δ).

The diagram below illustrates the workflow for analyzing the structural components that influence the NMR spectrum.

Caption: Logical workflow for dissecting the molecular structure into its key NMR-active regions.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for this compound, assuming the spectrum is recorded in deuterated chloroform (CDCl₃) at 400 MHz. Predictions are based on established data for substituted indoles and organotin compounds.[3][4][5]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale and Expert Insights |

| H-4, H-7 | 7.50 – 7.80 | d or dd | 2H | ortho (³J) ≈ 7-9 Hz | These protons are deshielded by the aromatic ring current and are typically found at the downfield edge of the indole aromatic system. Their splitting is primarily governed by ortho-coupling to H-5 and H-6, respectively.[6] |

| H-5, H-6 | 7.05 – 7.30 | t or ddd | 2H | ortho (³J) ≈ 7-9 Hz, meta (⁴J) ≈ 1-2 Hz | These protons reside in the central, more shielded region of the benzene ring portion of the indole. They exhibit more complex splitting due to coupling with two neighbors each. |

| H-3 | ~6.50 | s | 1H | N/A | The C-2 position is substituted, leaving H-3 without adjacent proton neighbors, resulting in a singlet. The electropositive nature of the tin atom is expected to shield this proton relative to other aromatic protons. |

| N-CH₃ | ~3.75 | s | 3H | N/A | The N-methyl group is a characteristic singlet. Its chemical shift is consistent with other N-methylated indole derivatives.[4][7] |

| α-CH₂ (-Sn-CH₂ -...) | 1.10 – 1.30 | t or m | 6H | ³J ≈ 8 Hz | These protons are closest to the tin atom. The spectrum may exhibit satellite peaks flanking the main signal due to coupling with ¹¹⁷Sn and ¹¹⁹Sn isotopes, a hallmark of organotin compounds. |

| β-CH₂ (...-CH₂ -...) | 1.50 – 1.70 | m | 6H | - | This signal is typically a complex multiplet (often a sextet) due to coupling with both the α- and γ-protons. |

| γ-CH₂ (...-CH₂ -CH₃) | 1.30 – 1.45 | m | 6H | - | This signal also appears as a complex multiplet, overlapping with other aliphatic signals. |

| δ-CH₃ (...-CH₃ ) | ~0.90 | t | 9H | ³J ≈ 7 Hz | The terminal methyl groups of the butyl chains appear as a clean triplet upfield, due to coupling with the adjacent γ-CH₂ group. |

Experimental Protocol for High-Resolution Spectrum Acquisition

Adherence to a standardized protocol is crucial for obtaining a reproducible and high-quality spectrum. The following methodology is a self-validating system designed for accuracy.

Sample Preparation

-

Weighing: Accurately weigh approximately 15-20 mg of this compound directly into a clean, dry vial.

-

Rationale: This amount provides an optimal concentration for achieving a high signal-to-noise ratio in a reasonable number of scans on a modern NMR spectrometer (≥400 MHz).

-

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃, ≥99.8% D).

-

Rationale: CDCl₃ is an excellent solvent for this class of compound and has minimal overlapping signals with the analyte, apart from a residual peak at ~7.26 ppm.[7]

-

-

Internal Standard: Add one drop of a solution of tetramethylsilane (TMS) in CDCl₃, or a minimal amount of pure TMS.

-

Rationale: TMS serves as the universal internal standard for ¹H NMR, with its signal defined as 0.00 ppm, allowing for accurate calibration of the chemical shift axis.[8]

-

-

Dissolution & Transfer: Gently swirl the vial to ensure complete dissolution. Using a clean glass pipette, transfer the solution into a standard 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following steps describe a typical acquisition on a 400 MHz spectrometer.

Caption: Standard workflow for NMR data acquisition and processing.

-

Relaxation Delay (Causality): A relaxation delay of at least 2 seconds (preferably 5 seconds) is critical. Organotin compounds can have longer relaxation times, and an insufficient delay will lead to inaccurate signal integration, particularly for protons closer to the tin center. This ensures the system has returned to equilibrium before the next pulse, validating the quantitative accuracy of the integration.

Data Interpretation: Coupling Constants

The coupling constant (J), measured in Hertz (Hz), is independent of the spectrometer's magnetic field strength and reveals information about the connectivity of protons. It is calculated by finding the difference in frequency between the split lines of a multiplet.[9]

-

Calculation: To convert the peak separation from ppm to Hz, use the formula: J (Hz) = Δδ (ppm) × Spectrometer Frequency (MHz)

-

Significance: In the aromatic region, typical ortho-coupling (³J) values of 6-10 Hz help identify adjacent protons on the benzene ring, while smaller meta-coupling (⁴J, <4 Hz) can confirm longer-range interactions.[6] Verifying that coupled partners have identical J values is a powerful method for confirming assignments. For example, the J value observed in the doublet for H-7 should be identical to one of the J values in the multiplet for H-6.[10]

Conclusion

The ¹H NMR spectrum of this compound is highly informative, with distinct and predictable regions corresponding to the indole core, the N-methyl group, and the tributylstannyl chains. The aromatic region provides detailed structural information about the indole ring, while the upfield aliphatic region confirms the presence and integrity of the organotin moiety, including characteristic satellite peaks. By following the rigorous experimental and analytical protocols outlined in this guide, researchers can confidently characterize this essential synthetic intermediate, ensuring the quality and success of subsequent chemical transformations.

References

-

YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives. Available at: [Link]

-

Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2). Available at: [Link]

-

Li, Y., et al. (n.d.). Nucleophilic Functionalizations of Indole Derivatives Using Aromatic Pummerer Reaction. Available at: [Link]

-

Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. Available at: [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectrum region of the T- and G-NH groups. Available at: [Link]

-

ACS Publications. (2019). Gold-Catalyzed Cyclization of Pyrrole-Tethered Allenynes for the Synthesis of 4-Acylindoles. Organic Letters. Available at: [Link]

-

HETEROCYCLES. (2003). Electrophilic substitution in indoles, part 20 hammett correlations of the coupling of aryldiazonium. Available at: [Link]

-

SpectraBase. (n.d.). 1-Methyl-1H-indole - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

-

Chemistry of Heterocyclic Compounds. (2018). THE PARAMETERS OF THE MULTIPLET STRUCTURE OF THE NMR SPECTRA OF [¹⁵N]INDOLE AND THEIR RELATIONSHIP WITH THE MOLECULAR ELECTRONIC STRUCTURE. Available at: [Link]

-

UCL Discovery. (n.d.). Preparation, Properties and Reactions of Organotin Hydrides. Available at: [Link]

-

Organic Syntheses. (n.d.). tributyl[(methoxymethoxy)methyl]stannane. Available at: [Link]

-

MPG.PuRe. (n.d.). Supporting Information. Available at: [Link]

-

PubMed Central. (n.d.). Synthesis and Characterization of Transition-State Analogue Inhibitors against Human DNA Methyltransferase 1. Available at: [Link]

-

Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Available at: [Link]

-

Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

Oregon State University. (n.d.). Analyzing Coupling Constants. Available at: [Link]

-

YouTube. (2017). How to calculate coupling constants. Available at: [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

Sources

- 1. Buy this compound | 157427-46-8 [smolecule.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. rsc.org [rsc.org]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. Analyzing Coupling Constants [sites.science.oregonstate.edu]

A Technical Guide to the ¹³C NMR Spectroscopy of 1-Methyl-2-(tributylstannyl)-1H-indole: Structural Elucidation and Spectroscopic Insights for Synthetic and Medicinal Chemistry

This in-depth technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-methyl-2-(tributylstannyl)-1H-indole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this organotin-indole derivative, offering insights into the influence of its distinct functional groups on carbon chemical shifts. The principles and methodologies discussed herein are pivotal for the unambiguous characterization and quality control of complex heterocyclic compounds in a research and development setting.

Introduction: The Significance of ¹³C NMR in the Characterization of Substituted Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of substituents, such as the organometallic tributylstannyl group, at specific positions on the indole ring, dramatically expands its synthetic utility, particularly in cross-coupling reactions like the Stille coupling. Accurate and detailed structural characterization of these intermediates is paramount to ensure the integrity of subsequent synthetic steps and the final active pharmaceutical ingredients.

¹³C NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing a unique fingerprint of the carbon skeleton. Each carbon atom in a distinct chemical environment gives rise to a specific resonance, the chemical shift of which is highly sensitive to the surrounding electronic and steric environment. In the case of this compound, ¹³C NMR allows for the precise verification of the substitution pattern and provides valuable information about the electronic interplay between the indole ring, the N-methyl group, and the tributylstannyl moiety.

Synthesis and Molecular Structure

This compound is typically synthesized via the stannylation of 1-methylindole. This reaction commonly involves the deprotonation of 1-methylindole at the C2 position using a strong base, such as an organolithium reagent, followed by quenching with tributyltin chloride.[1] The successful synthesis results in the covalent attachment of the tributylstannyl group to the C2 position of the 1-methylindole core.

To facilitate the discussion of the ¹³C NMR spectrum, the carbon atoms of this compound are systematically numbered as illustrated in the diagram below.

Caption: Workflow for the validated assignment of ¹³C NMR signals.

-

DEPT Experiments: DEPT-135 and DEPT-90 experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. A DEPT-90 spectrum will only show signals for CH carbons. This allows for the confident identification of the different types of protonated carbons in both the indole ring and the butyl chains. [2]* HSQC Spectroscopy: The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton and carbon signals that are directly bonded (one-bond ¹JCH coupling). This provides a direct link between the assigned proton spectrum and the carbon spectrum, allowing for the unambiguous assignment of all protonated carbons.

-

HMBC Spectroscopy: The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH couplings). This is particularly useful for assigning quaternary carbons by observing their correlations to nearby protons. For example, the protons of the N-methyl group would show a correlation to C2 and C7a, confirming their assignments.

Conclusion and Implications for Drug Development

The detailed analysis of the ¹³C NMR spectrum of this compound is a critical component of its characterization. This technical guide has provided a framework for understanding and predicting the key spectral features of this important synthetic intermediate. The ability to confidently assign each carbon resonance, through a combination of 1D and 2D NMR techniques, ensures the structural integrity of the molecule. For professionals in drug development, this level of analytical rigor is essential for process control, impurity profiling, and ultimately, the synthesis of well-characterized and safe pharmaceutical candidates. The methodologies and interpretative strategies outlined here are broadly applicable to a wide range of substituted heterocyclic compounds, underscoring the enduring power of NMR spectroscopy in modern chemical research.

References

-

Gable, K. (n.d.). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

Sources

Stability and storage of 1-Methyl-2-(tributylstannyl)-1H-indole

An In-depth Technical Guide on the Stability and Storage of 1-Methyl-2-(tributylstannyl)-1H-indole

Executive Summary

This compound is a pivotal organostannane reagent, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to form complex carbon-carbon bonds.[1] Its efficacy, however, is directly contingent upon its chemical integrity. The covalent bond between the indole ring's C2 carbon and the tin atom is the locus of both its reactivity and its instability. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the factors governing the stability of this compound and outlines field-proven protocols for its optimal storage and handling to ensure experimental reproducibility and laboratory safety.

Foundational Chemical Characteristics

A thorough understanding of the molecule's structure is paramount to appreciating its stability challenges. The compound consists of a nucleophilic N-methylindole core and a tributyltin moiety. The carbon-tin (C-Sn) bond is relatively non-polar and stable compared to more reactive organometallics, but it is susceptible to cleavage by various electrophilic and protic agents, most notably atmospheric moisture and oxygen.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Chemical Formula | C₂₁H₃₅NSn | [3] |

| Molecular Weight | 420.22 g/mol | [3] |

| CAS Number | 157427-46-8 | [3] |

| Appearance | Liquid | [4] |

| Density | ~1.140 g/mL at 25 °C | [4] |

| Recommended Storage | 2-8°C | [4] |

The Pillars of Instability: Key Degradation Pathways

The long-term stability of this compound is compromised by several environmental factors. Understanding these degradation pathways is critical for developing effective storage and handling strategies.

Hydrolytic Cleavage: The Primary Culprit

The most significant and common degradation pathway is hydrolysis. The C-Sn bond is sensitive to moisture, leading to protodestannylation.[1] In this reaction, a proton source (water) cleaves the bond, yielding 1-methylindole and tributyltin hydroxide. The latter can subsequently dimerize to form the toxic byproduct bis(tributyltin) oxide (TBTO). This not only consumes the active reagent but also introduces impurities that can complicate reaction workups and impact yields.

Caption: Primary hydrolytic degradation pathway.

Oxidative & Photochemical Degradation

While less aggressive than hydrolysis, exposure to atmospheric oxygen and light, particularly UV light, can also promote degradation. Organotin compounds can undergo oxidative cleavage.[2] Furthermore, tributyltin compounds are known to be susceptible to photolysis, which can initiate radical pathways leading to the cleavage of the butyl groups from the tin atom (debutylation) or cleavage of the C-Sn bond.[5][6] Therefore, protecting the reagent from both air and light is a mandatory precaution.

Best Practices for Long-Term Storage

To mitigate the degradation pathways described above, a multi-faceted approach to storage is required. The goal is to create an environment that is cold, dark, dry, and inert.

The Ideal Storage Environment: A Quantitative Summary

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C (Refrigeration) | Slows the rate of all degradation reactions.[4] Long-term storage at –20 °C can further enhance stability.[7] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents degradation from atmospheric moisture and oxygen.[8][9] Argon is often preferred for its higher density. |

| Light | Protect from Light | Prevents photochemical degradation.[5][10] |

| Container | Borosilicate Glass with Secure Seal | Glass is inert. A secure, airtight seal, such as those found on Sure/Seal™ bottles, is essential to maintain an inert atmosphere.[11][12] |

Protocol: Aliquoting for Long-Term Storage and Communal Use

Repeatedly accessing a large stock bottle introduces points of failure. The best practice in a research environment is to aliquot a new bottle into smaller, single-use or short-term use vials under a strictly controlled inert atmosphere.

-

Preparation: Move the main stock bottle of this compound and several smaller, oven-dried amber glass vials with PTFE-lined caps into an inert atmosphere glove box.

-

Inert Environment: Ensure the glove box oxygen and moisture levels are below 10 ppm.

-

Temperature Equilibration: Allow the stock bottle to equilibrate to the glove box's ambient temperature before opening to prevent condensation.

-

Aliquoting: Using a clean, dry glass syringe or pipette, carefully transfer the desired amounts of the reagent into the smaller vials.

-

Sealing: Tightly cap each vial. For added security, wrap the cap and neck with Parafilm®.

-

Labeling: Clearly label each vial with the compound name, concentration (if diluted), date of aliquoting, and appropriate hazard symbols.

-

Storage: Place the aliquoted vials into a secondary container and store them in a refrigerator at 2–8 °C.

Procedural Integrity: Safe Handling and Withdrawal

Handling air- and moisture-sensitive reagents requires specialized techniques to prevent contamination and ensure user safety.[8][11] All manipulations should be performed under a positive pressure of an inert gas.

Protocol: Syringe Transfer Using a Schlenk Line

This protocol outlines the standard procedure for withdrawing the liquid reagent from a Sure/Seal™-style bottle.

-

Glassware Preparation: Ensure all reaction glassware is meticulously dried, either by oven-drying (>125 °C overnight) or flame-drying under vacuum, and subsequently cooled under a positive pressure of inert gas.[12]

-

System Purge: Assemble the reaction apparatus and connect it to a Schlenk line. Purge the system by alternating between vacuum and backfilling with high-purity inert gas (at least three cycles).

-

Equilibrate Reagent Bottle: Remove the reagent bottle from the refrigerator and allow it to warm to room temperature on the benchtop. Causality: Opening a cold bottle can cause atmospheric moisture to condense inside, leading to rapid hydrolysis.[9]

-

Prepare for Transfer: Secure the reagent bottle. Prepare a clean, dry syringe fitted with a needle of appropriate length (18-21 gauge is recommended).[8]

-

Pressurize Bottle: Puncture the septum of the reagent bottle with a separate needle connected to the inert gas line (a balloon or bubbler is used to monitor pressure). This creates a slight positive pressure.

-

Withdraw Reagent: Puncture the septum with the transfer syringe needle, ensuring the needle tip is below the liquid surface. Slowly withdraw the desired volume of reagent. The positive pressure in the bottle will assist the transfer.

-

Transfer to Reaction: Swiftly transfer the loaded syringe to the reaction flask and inject the reagent through a septum.

-

Syringe Quenching: Immediately rinse the syringe by drawing up and expelling a dry, inert solvent (e.g., anhydrous toluene or THF) into a dedicated waste beaker containing a quenching agent like isopropanol.

-

Reseal and Store: Remove the inert gas inlet needle from the reagent bottle. For added protection, cover the puncture mark on the septum with tape or a small amount of vacuum grease before replacing the outer cap. Return the bottle to the refrigerator.

Caption: Workflow for inert atmosphere syringe transfer.

Hazard Analysis and Risk Mitigation

Toxicological Profile

Organotin compounds, particularly tributyltin derivatives, are associated with significant toxicity.[13] They are classified as acutely toxic if swallowed, can cause damage to organs through prolonged exposure, and are suspected of damaging fertility or the unborn child.[3] They are also very toxic to aquatic life with long-lasting effects. Exposure can occur via inhalation, ingestion, or skin absorption.

Engineering Controls and Personal Protective Equipment (PPE)

-

Engineering Controls: All manipulations of this compound MUST be performed inside a certified chemical fume hood to prevent inhalation of vapors.[13][14]

-

Personal Protective Equipment:

Decontamination and Waste Disposal

All waste containing this reagent is considered hazardous.

-

Glassware: Contaminated glassware should be rinsed with a suitable organic solvent (e.g., hexanes or toluene) into a designated hazardous waste container.[14] The glassware should then be carefully washed.

-

Liquid Waste: Collect all liquid waste in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

-

Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite or Chemizorb®), collect it in a sealed container, and dispose of it as hazardous waste. Evacuate and ventilate the area as necessary.

Conclusion

The chemical integrity of this compound is intrinsically linked to meticulous storage and handling practices. The principal threats to its stability—hydrolysis, oxidation, and photodegradation—are effectively neutralized by maintaining the reagent under a cold, dark, and inert atmosphere. Adherence to the protocols outlined in this guide will not only preserve the reagent's efficacy, leading to more reliable and reproducible synthetic outcomes but will also ensure a high level of safety for researchers and minimize environmental impact.

References

-

Quevauviller, P., & Donard, O. F. X. (1996). Stability and storage problems in organotin speciation in environmental samples. Journal of Environmental Monitoring, 2(3), 235-241. [Link]

-

Wikipedia. (n.d.). Organotin chemistry. [Link]

-

Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

-

Basutkar, M. R. (2020). A Review On Tributyltin (TBT) Biodegradation By Microbes And Study Of Degradation Pathway. International Journal of Research and Analytical Reviews, 7(3), 243-248. [Link]

-

Callahan, L. S., et al. (2021). Pathways of tributyltin (TBT) accumulation in the environment. ResearchGate. [Link]

-

Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]

-

Brosillon, S., et al. (2014). Study of photocatalytic degradation of tributyltin, dibutylin and monobutyltin in water and marine sediments. Chemosphere, 109, 173-179. [Link]

-

Yngard, R. A. (2008). Organotin Compounds as PVC Stabilizers. In Tin Chemistry: Fundamentals, Frontiers, and Applications. [Link]

-

Gelest, Inc. (n.d.). Introduction to Organotin Chemistry and Applications. [Link]

-

Eawag-BBD. (2025). Tri-n-butyltin Degradation Pathway Map. [Link]

-

Dowson, C. G., & Bubb, J. M. (1996). Persistence and Degradation Pathways of Tributyltin in Freshwater and Estuarine Sediments. Environmental Science & Technology, 30(5), 1535-1543. [Link]

-

Yousif, E., et al. (2021). Chemistry of Some Organotin Compounds. Al-Nahrain Journal of Science, 24(3), 10-21. [Link]

-

Del Valle Lab. (n.d.). Standard Operating Procedures for Organotin Reagents. [Link]

-

Reddit. (2023). How toxic organotin compounds really are?. [Link]

Sources

- 1. Buy this compound | 157427-46-8 [smolecule.com]

- 2. gelest.com [gelest.com]

- 3. N-甲基-2-(三丁基锡基)吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. N-甲基-2-(三丁基锡基)吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Study of photocatalytic degradation of tributyltin, dibutylin and monobutyltin in water and marine sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijrar.org [ijrar.org]

- 7. Stability and storage problems in organotin speciation in environmental samples - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]

- 8. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. ossila.com [ossila.com]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. ehs.umich.edu [ehs.umich.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. delvallelab.weebly.com [delvallelab.weebly.com]

An In-Depth Technical Guide to the Safety and Handling of 1-Methyl-2-(tributylstannyl)-1H-indole

Introduction: The Synthetic Utility of a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals with a wide array of biological activities.[1] Consequently, methods for the functionalization of the indole scaffold are of paramount importance to researchers in drug discovery and development. 1-Methyl-2-(tributylstannyl)-1H-indole has emerged as a key intermediate in organic synthesis, primarily serving as a versatile nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions.[2] This allows for the efficient formation of carbon-carbon bonds at the C2-position of the indole ring, a crucial step in the construction of complex molecular architectures.[3]

However, the synthetic power of this organotin reagent is accompanied by significant safety considerations inherent to the tributyltin moiety. This guide provides a comprehensive overview of the safe handling, synthesis, application, and disposal of this compound, grounded in established safety protocols and field-proven experimental insights.

Toxicology and Safety Precautions: A Dual-Hazard Perspective

The risk profile of this compound is twofold, stemming from both the indole and the organotin components. While the indole core itself is generally of low toxicity, the tributyltin group imparts significant hazards.[4] Organotin compounds are known for their potential to act as neurotoxins, endocrine disruptors, and immunotoxins.[5][6]

Hazard Identification and Classification:

| Hazard Class | Classification | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Reproductive Toxicity | Category 1B | H360FD: May damage fertility. May damage the unborn child |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Data sourced from supplier safety information.[4]

Causality of Experimental Choices in Safety:

The high toxicity of organotin compounds, particularly their ability to be absorbed through the skin and cause long-term systemic damage, necessitates stringent adherence to the following safety protocols. These are not mere recommendations but self-validating systems to prevent exposure.

-

Engineering Controls: All manipulations of this compound, including weighing, transferring, and its use in reactions, must be conducted within a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[7]

-

Personal Protective Equipment (PPE):

-

Gloves: Double-gloving with nitrile gloves is recommended. Given that tributyltin compounds can be irritating and are absorbed dermally, it is crucial to change gloves immediately upon any suspected contamination.[3]

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.

-

Lab Coat: A flame-resistant lab coat must be worn and kept buttoned to protect from splashes.

-

-

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Seek immediate medical attention.[8]

-

Handling and Storage: Mitigating Air and Moisture Sensitivity

This compound is a liquid that is sensitive to air and moisture.[8] Proper handling techniques are crucial to maintain its integrity and prevent the formation of toxic byproducts such as tributyltin oxide.[2]

-

Inert Atmosphere: All transfers and reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.[9]

-

Syringe and Cannula Transfers: For transferring the liquid reagent, use oven-dried syringes or double-tipped needles (cannulas).[10] Avoid tipping the reagent bottle, as this can cause the liquid to come into contact with the septum, leading to its degradation.[10][11]

-

Storage: The compound should be stored in a tightly sealed container, under an inert atmosphere, and refrigerated at 2-8°C.[8] The storage area should be well-ventilated and away from incompatible materials such as strong oxidizing agents.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved via the deprotonation of 1-methylindole at the C2 position, followed by quenching with an electrophilic tin species like tributyltin chloride.

Caption: Synthetic workflow for this compound.

Experimental Protocol:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 1-methylindole (1.0 eq.) and anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq., solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour. The formation of the 2-lithio-1-methylindole intermediate is crucial for the regioselectivity of the stannylation.

-

Stannylation: To the cold solution, add tributyltin chloride (1.2 eq.) dropwise via syringe.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Application in Stille Cross-Coupling Reactions: Forging C-C Bonds

This compound is a key reagent in the Stille cross-coupling reaction, a powerful method for forming carbon-carbon bonds between an organostannane and an organic halide or pseudohalide, catalyzed by a palladium complex.[12]

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol for a Representative Stille Coupling:

-

Reaction Setup: To a dry Schlenk tube, add the aryl halide (1.0 eq.), this compound (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and an appropriate solvent (e.g., toluene or DMF).

-

Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent. The mixture is often treated with a saturated aqueous solution of potassium fluoride to precipitate the tin byproduct as tributyltin fluoride, which can be removed by filtration through celite.

-

Purification: The filtrate is then washed with water, dried, and concentrated. The crude product is purified by column chromatography.

Quantitative Data for Stille Coupling:

| Aryl Halide | Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aryl Iodide | Pd₂(dba)₃ | P(o-tol)₃ | Toluene | 110 | 16 | 76-99 |

| Aryl Bromide | Pd(PPh₃)₄ | - | DMF | 100 | 24 | 70-95 |

| Aryl Triflate | Pd(OAc)₂ | PPh₃ | Dioxane | 90 | 18 | 65-90 |

| Yields are representative and can vary based on the specific substrates and reaction conditions.[11] |

Waste Disposal: A Critical Final Step

All waste containing organotin compounds is classified as hazardous waste and must be disposed of accordingly.

-

Segregation: Do not mix organotin waste with other waste streams.

-

Containment: Collect all organotin-containing waste (excess reagents, reaction mixtures, contaminated solvents, gloves, and glassware) in a dedicated, clearly labeled, and sealed container.

-

Disposal: The sealed container must be disposed of through a certified hazardous waste disposal service in accordance with local, state, and federal regulations. A common industrial practice involves the oxidation of organotin waste to less toxic inorganic tin compounds before landfill disposal.

Conclusion

This compound is a valuable reagent for the synthesis of functionalized indoles, which are of great interest in drug discovery. However, its utility is intrinsically linked to the significant toxicological risks posed by the tributyltin moiety. By understanding the hazards, implementing rigorous safety protocols, and adhering to proper handling and disposal procedures, researchers can safely harness the synthetic power of this compound. The causality-driven approach to safety outlined in this guide, where every precaution is a direct response to a known hazard, is essential for ensuring a safe and successful research environment.

References

-

Cole-Parmer. Material Safety Data Sheet - 1-Methylindole, 98+%. Retrieved from [Link]

-

Organic Chemistry Portal. Stille Coupling. Retrieved from [Link]

-

LCGC International. (2022, November 7). Investigating the Environmental Impact of Organotins. Retrieved from [Link]

-

Toxic-Free Future. Get the Facts: Organotins. Retrieved from [Link]

-

MIT. Handling air-sensitive reagents AL-134. Retrieved from [Link]

-

The Safe Use of Pyrophoric Reagents. Retrieved from [Link]

-

Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Organo-tin compounds. Retrieved from [Link]

-

Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. Retrieved from [Link]

-

NSW Environment Protection Authority. (1989, March 17). Organotin Waste Materials Chemical Control Order 1989. Retrieved from [Link]

-

Wikipedia. Stille reaction. Retrieved from [Link]

-

Al-Hussain, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(5), 1059. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. d-nb.info [d-nb.info]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. A synthetic method for palladium-catalyzed stannylation at the 5- and 6-benzo positions of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sci-Hub. Synthesis of Indole Derivatives from 2‐Alkynylanilines by Means of Gold Catalysis / Israel Journal of Chemistry, 2013 [sci-hub.box]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

The Silent Menace: A Technical Guide to the Toxicity of Tributyltin (TBT) Compounds and the Case of 1-Methyl-2-(tributylstannyl)-1H-indole

Introduction: The Double-Edged Sword of Organotins

Organotin compounds, characterized by at least one covalent bond between tin and a carbon atom, represent a class of chemicals with widespread industrial and agricultural applications.[1] Their utility as PVC heat stabilizers, catalysts, and potent biocides in antifouling paints and wood preservatives is well-documented.[1] Among these, the triorganotin compounds, particularly the tributyltin (TBT) family, have garnered significant scientific and regulatory attention.[1] TBTs were extensively used as biocides in antifouling paints for marine vessels, a practice now largely banned due to their devastating impact on marine ecosystems.[2][3][4]